molecular formula C10H15ClO3 B14204051 Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate CAS No. 923020-96-6

Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate

Cat. No.: B14204051
CAS No.: 923020-96-6
M. Wt: 218.68 g/mol
InChI Key: DQYNLSXNQDZWHU-UHFFFAOYSA-N
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Description

Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate: is an organic compound with the molecular formula C10H15ClO3. It is a derivative of cycloheptane, characterized by the presence of a chlorocarbonyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate typically involves the chlorination of cycloheptane derivatives followed by esterification. One common method includes the reaction of cycloheptanone with thionyl chloride to introduce the chlorocarbonyl group, followed by esterification with methanol under acidic conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Amides or esters.

    Reduction: Alcohols or alkanes.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

Chemistry: Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It may also serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, allowing for various substitution and addition reactions. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These reactions are facilitated by the molecular structure, which provides accessibility to reactive sites .

Comparison with Similar Compounds

Uniqueness: Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of complex organic molecules and materials.

Properties

CAS No.

923020-96-6

Molecular Formula

C10H15ClO3

Molecular Weight

218.68 g/mol

IUPAC Name

methyl 1-carbonochloridoylcycloheptane-1-carboxylate

InChI

InChI=1S/C10H15ClO3/c1-14-9(13)10(8(11)12)6-4-2-3-5-7-10/h2-7H2,1H3

InChI Key

DQYNLSXNQDZWHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCCC1)C(=O)Cl

Origin of Product

United States

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